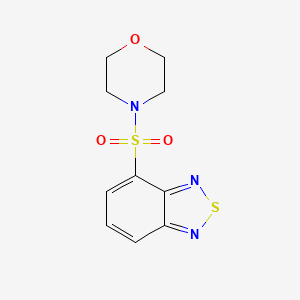![molecular formula C17H18FN3O B5547639 2-ethyl-5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}pyrimidine](/img/structure/B5547639.png)
2-ethyl-5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical compounds containing pyrimidine as a core structure are of significant interest due to their diverse biological activities and potential applications in pharmaceuticals and materials science. The specific compound belongs to this category, featuring substitutions that may influence its physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multistep reactions, starting from basic pyrimidine rings and introducing various substituents through reactions such as nucleophilic substitution, condensation, and cyclization. For example, the synthesis of complex pyrimidine derivatives has been demonstrated through Cu-catalyzed reactions and multicomponent reactions, offering insights into potential methods for synthesizing similar compounds (Rao, Mai, & Song, 2017).
Molecular Structure Analysis
X-ray crystallography is a common technique for determining the molecular structure of pyrimidine derivatives, providing detailed information about the arrangement of atoms within the molecule. This analysis can reveal how the specific substitutions influence the overall structure, which is crucial for understanding the compound's reactivity and interactions (Mo, Wen-yan, He, & Hong-wu, 2007).
Chemical Reactions and Properties
The reactivity of pyrimidine derivatives depends on the nature of their substituents. Studies on similar compounds have explored their participation in various chemical reactions, including nucleophilic addition and electrophilic substitution, which are essential for further functionalization of the molecule and its application in synthesis (Urleb, Stanovnik, & Tislér, 1990).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
2-Ethyl-5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}pyrimidine and its derivatives are of significant interest in the field of organic chemistry due to their structural complexity and potential biological activities. One study focused on the synthesis and crystal structure analysis of a closely related compound, highlighting the detailed molecular geometry and interactions within the crystal lattice, which provides insights into its chemical reactivity and potential applications in medicinal chemistry (Mo, Wen-yan, He, Hong-wu, 2007).
Optical and Electronic Properties
Investigations into the electronic and optical properties of pyrimidine derivatives, including their nonlinear optical (NLO) characteristics, are crucial for their applications in optical materials and devices. A comprehensive study compared theoretical and experimental data on thiopyrimidine derivatives, revealing their potential in medicine and NLO fields, suggesting that similar structural analogs like 2-ethyl-5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}pyrimidine could exhibit notable NLO properties (A. Hussain et al., 2020).
Biological and Pharmacological Applications
The biological activities of pyrimidine derivatives are widely studied, with some compounds showing promise as anticoccidial agents. For example, the synthesis and evaluation of 2,3-diarylpyrrole inhibitors of parasite cGMP-dependent protein kinase revealed significant in vitro and in vivo activities, suggesting that structurally related compounds could also have medicinal applications (Tesfaye Biftu et al., 2005).
Propiedades
IUPAC Name |
(2-ethylpyrimidin-5-yl)-[3-(2-fluorophenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c1-2-16-19-9-13(10-20-16)17(22)21-8-7-12(11-21)14-5-3-4-6-15(14)18/h3-6,9-10,12H,2,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZAHJMPSCBTGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)N2CCC(C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoxaline](/img/structure/B5547560.png)

![N-[(1R,2R)-2-(benzyloxy)cyclopentyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5547567.png)
![ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenyl-3-thiophenecarboxylate](/img/structure/B5547568.png)
![4-chloro-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5547572.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5547573.png)
![1-(2-phenylethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one 5-oxide](/img/structure/B5547583.png)
![4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole](/img/structure/B5547586.png)
![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5547593.png)
![3-(3-methoxyphenyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5547606.png)
![2-[(5-methylpyrazin-2-yl)methyl]-9-[(6-methylpyridin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5547619.png)
![8-(1H-benzimidazol-5-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5547621.png)

![5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid](/img/structure/B5547632.png)